molecular formula C7H8F3NS B1504850 1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-amine CAS No. 1012884-80-8

1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-amine

Cat. No.: B1504850
CAS No.: 1012884-80-8
M. Wt: 195.21 g/mol
InChI Key: HIWYMPVJZHMGOU-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-amine is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and a thiophene ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with thiophene-2-carboxaldehyde as the starting material.

  • Reaction Steps: The process involves the formation of an imine intermediate, followed by reduction and trifluoromethylation.

  • Conditions: The reactions are usually carried out under anhydrous conditions, using a strong base such as sodium hydride (NaH) and a trifluoromethylating agent like trifluoromethyl iodide (CF3I).

Industrial Production Methods:

  • Scale-Up: The industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

  • Purification: The compound is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.

Chemical Reactions Analysis

  • Oxidation: The compound can undergo oxidation to form the corresponding trifluoromethyl ketone.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine.

  • Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group.

  • Common Reagents and Conditions: Reagents such as potassium permanganate (KMnO4) for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions are commonly used.

  • Major Products: The major products include trifluoromethyl ketones, amines, and various substituted derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

  • Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

  • Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors.

  • Pathways Involved: It may modulate biochemical pathways related to metabolism, signaling, and cellular processes.

  • Mechanism: The trifluoromethyl group enhances the compound's binding affinity and metabolic stability, leading to prolonged biological effects.

Comparison with Similar Compounds

  • Similar Compounds: Other compounds with similar structures include 1,1,1-trifluoro-3-(phenyl)propan-2-amine and 1,1,1-trifluoro-3-(pyridin-2-yl)propan-2-amine.

  • Uniqueness: The presence of the thiophene ring in 1,1,1-trifluoro-3-(thiophen-2-yl)propan-2-amine provides unique electronic and steric properties compared to its phenyl and pyridin-2-yl counterparts.

This compound's unique structure and properties make it a valuable tool in scientific research and industrial applications. Its versatility and potential for innovation continue to drive interest and exploration in various fields.

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Properties

IUPAC Name

1,1,1-trifluoro-3-thiophen-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NS/c8-7(9,10)6(11)4-5-2-1-3-12-5/h1-3,6H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWYMPVJZHMGOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680052
Record name 1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012884-80-8
Record name 1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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